This compound is synthesized from 5-bromo-1H-indazole-3-carboxylic acid and methanol, utilizing various synthetic methods that have been documented in chemical literature .
The synthesis of methyl 5-bromo-1H-indazole-3-carboxylate can be achieved through several methods, with one common route involving the following steps:
Methyl 5-bromo-1H-indazole-3-carboxylate features a distinctive molecular structure characterized by:
The compound's structural features contribute to its biological activity and solubility properties, making it suitable for various applications .
Methyl 5-bromo-1H-indazole-3-carboxylate undergoes several types of chemical reactions:
Methyl 5-bromo-1H-indazole-3-carboxylate exhibits various biological activities attributed to its interaction with cellular targets:
The compound interacts with specific enzymes and receptors, modulating signal transduction pathways. It has been shown to influence:
Indazole derivatives are known for their diverse pharmacological effects, including:
The physical and chemical properties of methyl 5-bromo-1H-indazole-3-carboxylate include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 2.43 |
The compound has high gastrointestinal absorption potential and is permeable across biological membranes, which is favorable for drug development .
Methyl 5-bromo-1H-indazole-3-carboxylate has several applications in scientific research:
Given its promising properties and activities, ongoing research continues to explore its potential in various fields of chemistry and medicine .
Regioselective bromination at the C5 position of the indazole scaffold is critical for synthesizing Methyl 5-bromo-1H-indazole-3-carboxylate. The optimal method involves electrophilic aromatic substitution (EAS) using molecular bromine (Br₂) in glacial acetic acid. Key process parameters include:
This method delivers 87.5% isolated yield of 5-bromo-1H-indazole-3-carboxylic acid, confirmed by ¹H NMR (DMSO-d6) δ 13.95 (s, 1H), 8.21 (d, J=1.2 Hz, 1H) [1]. Alternative catalysts like NBS (N-bromosuccinimide) were less effective, yielding <70% with lower regioselectivity.
Table 1: Comparative Bromination Methods
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Br₂ | Acetic acid | 90 | 87.5 | >95% C5 |
NBS | DMF | 80 | 68 | ~80% C5 |
CuBr₂ | Acetonitrile | 100 | 75 | 85% C5 |
Esterification of 5-bromo-1H-indazole-3-carboxylic acid employs diverse catalytic systems:
Notably, methyl ester formation is confirmed by LC-MS (C₉H₇BrN₂O₂, [M+H]⁺ 255.07) and ¹H NMR (CDCl₃) δ 4.00 (s, 3H) [4].
Table 2: Esterification Catalysts and Performance
Catalyst Type | Conditions | Yield/Conversion | Advantages/Limitations |
---|---|---|---|
H₂SO₄ (Homogeneous) | Reflux, 2h | 85% | High yield; corrosive, high waste |
Leached metakaolin | 70°C, 4h | 90% | Recyclable; slower kinetics |
PFR configuration | 75°C, τ=36 min | 65.9% | Scalable; precise temp control |
N1-alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate faces challenges due to competing N2-alkylation. Sodium hydride (NaH) in THF enables >99% N1-selectivity for C3-ester-substituted indazoles by generating a stable N1-anion intermediate [3]. Key factors include:
Secondary alkyl tosylates also achieve >90% N1-selectivity under NaH/THF conditions, enabling diverse derivatives like N1-alkylated anticancer precursors [3] [5].
Scalable production requires addressing three critical bottlenecks:
Integrated flow chemistry approaches combine bromination, esterification, and alkylation in continuous systems, improving overall yield from 52% (batch) to 74% while reducing reaction time by 60% [8].
Table 3: Multi-Step Process Optimization
Step | Batch Process Yield | Continuous Flow Yield | Key Improvements |
---|---|---|---|
Bromination | 87.5% | 88% | Precise temp zoning |
Esterification | 85% | 91% | PFR reactor, solid acid catalyst |
N-Alkylation | 82% | 93% | Anhydrous membrane reactors |
Overall | 52% | 74% | Reduced workup losses |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3